molecular formula C28H29N3O3 B4087490 1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4087490
M. Wt: 455.5 g/mol
InChI Key: RGGHOZGNZKAZOC-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core diazinane ring, followed by the introduction of the aromatic and heterocyclic substituents. Common reagents used in these reactions include aromatic aldehydes, pyridine derivatives, and various catalysts to facilitate the formation of the trione structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione can be compared with similar compounds such as:

    1-(3-Methylphenyl)-5-[(4-methylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a different substituent on the aromatic ring.

    1-(3-Methylphenyl)-5-[(4-ethylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione: Another analog with a different alkyl group.

    1-(3-Methylphenyl)-5-[(4-isopropylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione: Similar but with a different isomeric form. These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

1-(3-methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19(2)22-12-10-21(11-13-22)18-28(15-14-23-8-4-5-16-29-23)25(32)30-27(34)31(26(28)33)24-9-6-7-20(3)17-24/h4-13,16-17,19H,14-15,18H2,1-3H3,(H,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGHOZGNZKAZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=CC=N3)CC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-(3-Methylphenyl)-5-[(4-propan-2-ylphenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

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